molecular formula C10H12O3 B1300968 4-Hydroxy-3-propoxybenzaldehyde CAS No. 110943-74-3

4-Hydroxy-3-propoxybenzaldehyde

Cat. No. B1300968
M. Wt: 180.2 g/mol
InChI Key: CBKYEFKMNADVGO-UHFFFAOYSA-N
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Description

4-Hydroxy-3-propoxybenzaldehyde is an organic compound with the molecular formula C10H12O3 . It is a derivative of benzaldehyde, which is an aromatic compound containing a benzene ring carrying an aldehyde group .


Synthesis Analysis

Schiff bases of 4-hydroxy-3-methoxybenzaldehyde (vanillin) were prepared using various aromatic amines and base catalyst in the presence of aqueous media . The organic co-crystal 4-hydroxy-3-methoxybenzaldehyde (vanillin) nicotinamide (4H3MN) has been grown by slow evaporation method using ethanol solvent .


Molecular Structure Analysis

The structural parameters and crystalline nature occurring in the co-crystal were analyzed by X-ray diffraction techniques . Density functional theory (DFT) computations were used by B3LYP/6-311++G (d,P) as a standard basis set to optimize molecular geometry .


Chemical Reactions Analysis

The charge transfer properties of the grown 4H3MN co-crystal were analyzed by frontier molecular orbital analysis . The mulliken charge and molecular electrostatic potential of the present molecule were theoretically analyzed .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 180.2 . It is a powder at room temperature . The melting point is between 71-73 degrees Celsius .

Scientific Research Applications

Electrocatalysis and Redox Properties

4-Hydroxybenzaldehyde derivatives, including closely related compounds to 4-Hydroxy-3-propoxybenzaldehyde, have been studied for their electrocatalytic properties. For instance, 3,4-Dihydroxybenzaldehyde has been used in electropolymerized films for NADH oxidation, demonstrating stable redox-active properties with a quinone moiety (Pariente, Lorenzo, & Abruña, 1994). Additionally, the electrochemical polymerization of 4-hydroxybenzaldehyde and formaldehyde mixtures has been explored to enhance the properties of glassy carbon electrodes, indicating significant electrostatic effects useful in analytical applications (Garcia, Pauli, & Ortiz, 2001).

Solubility and Thermodynamics in Organic Solvents

The solubility of 4-hydroxybenzaldehyde in various organic solvents has been extensively studied. This research provides essential data for the purification process and optimization conditions in bromination processes, indicating its practical applications in organic synthesis (Wang, Xu, & Xu, 2017).

Anti-Asthmatic and Anti-Inflammatory Applications

Studies on derivatives of 4-hydroxybenzaldehyde, such as 4-hydroxy-3-methoxybenzaldehyde, have revealed significant anti-asthmatic and anti-inflammatory activities. These compounds have been shown to inhibit specific airway resistance and reduce recruitment of leukocytes, histamine release, and eosinophil peroxidase activities, highlighting their potential in pharmaceutical applications for treating asthma and inflammation (Jang, Lee, & Kim, 2010).

Synthesis and Chemical Intermediate Applications

The synthesis of 4-hydroxybenzaldehyde derivatives and their role as chemical intermediates in various industries, such as perfumery, food flavoring, and pharmaceuticals, has been extensively documented. These compounds are crucial for developing flavors and fragrances and serve as intermediates in synthesizing more complex molecules (Ju & Xin, 2003).

Photophysical Properties and Charge Transfer Studies

The photophysical properties and intramolecular charge transfer effects of similar compounds like 4-hydroxy-3-methoxybenzaldehyde have been a subject of interest. These studies are vital for understanding the molecular behavior of such compounds in different environments, which can be applied in material sciences and photophysical research (Rajendiran & Balasubramanian, 2008).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-hydroxy-3-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-5-13-10-6-8(7-11)3-4-9(10)12/h3-4,6-7,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKYEFKMNADVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364853
Record name 4-hydroxy-3-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-propoxybenzaldehyde

CAS RN

110943-74-3
Record name 4-hydroxy-3-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,4-Dihydroxybenzaldehyde (0.5 g, 3.62 mmol) was dissolved in DMF (10 mL) and sodium hydride (0.087 g, 3.62 mmol) was added. The reaction mixture was stirred at rt for 10 min. Iodopropane (0.35 mL, 0.62 mmol) was added and the reaction was stirred at 80° C. for 2.5 h. The reaction was diluted with ethyl acetate and washed with 2N HCl and water. Silica gel chromatography eluting with 35% ethyl acetate/hexane yielded 0.16 g of desired product: ESI-MS 181 (M+H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.087 g
Type
reactant
Reaction Step Two
Quantity
0.35 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 1.26 g (4.74 mmol) of 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-propoxyphenol, 20 ml of toluene and 20 ml of formic acid was vigorously stirred for 2 hours at room temperature. Thereafter, the reaction mixture was partitioned between toluene and water and the organic phase was washed several times with water, dried over magnesium sulfate, filtered and evaporated down. Crystallization of the residue from a mixture of 10 ml of diethyl ether and 20 ml of hexane gave 0.78 mg of 4-hydroxy-3-propoxybenzaldehyde.
Name
4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-propoxyphenol
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
4
Citations
C Johnson, LT Anger, R Benigni, D Bower… - Computational …, 2022 - Elsevier
… The approach is used in two case studies: 1) phthalic anhydride, where experimental data are readily available and 2) 4-hydroxy-3-propoxybenzaldehyde, a data poor case which relies …
Number of citations: 9 www.sciencedirect.com
IV Kosilkin, EA Hillenbrand, P Tongwa, A Fonari… - Journal of Molecular …, 2011 - Elsevier
… Chromophore 4 was synthesized using 4-hydroxy-3-propoxybenzaldehyde 10 that was obtained by the reaction of 3-bromo-4-hydroxybenzaldehyde with sodium n-propoxide [22]. The …
Number of citations: 9 www.sciencedirect.com
Y Guo, XM Fan, M Nie, HW Liu, DH Liao… - European Journal of …, 2015 - Wiley Online Library
An efficient and practical short‐chain alkoxylation of unactivated aryl bromides has been developed with special attention focussed on the applicability of the reaction. Sodium alkoxide …
S Wang, L Xu, YT Lu, YF Liu, B Han, T Liu… - European Journal of …, 2017 - Elsevier
… This compound was obtained from 6 and 4-hydroxy-3-propoxybenzaldehyde employing method A. Yellow solid, yield 74%; purity (gradient I) 96.9%; mp 105–107 C; IR (KBr) ν max 3389…
Number of citations: 40 www.sciencedirect.com

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